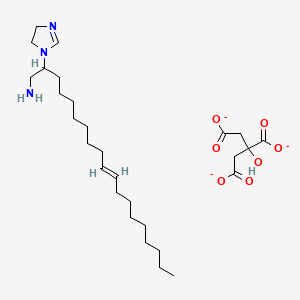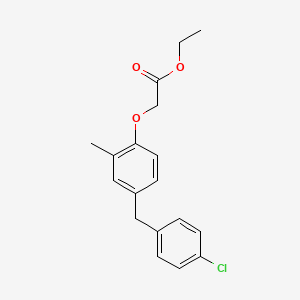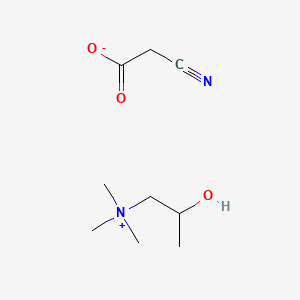
2-Hydroxypropyl)trimethylammonium cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl)trimethylammonium cyanoacetate: is a chemical compound with the molecular formula C9H18N2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyanoacetate group and a quaternary ammonium group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl)trimethylammonium cyanoacetate typically involves the reaction of 2-hydroxypropyl trimethylammonium chloride with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropyl)trimethylammonium cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyanoacetate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl)trimethylammonium cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl)trimethylammonium cyanoacetate involves its interaction with molecular targets through its functional groups. The cyanoacetate group can participate in nucleophilic addition reactions, while the quaternary ammonium group can interact with anionic sites on biomolecules. These interactions can modulate biological pathways and lead to specific effects .
Comparación Con Compuestos Similares
N-Cyanoacetamides: These compounds share the cyanoacetate group and exhibit similar reactivity.
Quaternary Ammonium Compounds: These compounds have a quaternary ammonium group and are used in various applications, including as disinfectants and surfactants.
Uniqueness: 2-Hydroxypropyl)trimethylammonium cyanoacetate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it valuable in diverse fields, from synthetic chemistry to biomedical research .
Propiedades
Número CAS |
70624-15-6 |
|---|---|
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-cyanoacetate;2-hydroxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C6H16NO.C3H3NO2/c1-6(8)5-7(2,3)4;4-2-1-3(5)6/h6,8H,5H2,1-4H3;1H2,(H,5,6)/q+1;/p-1 |
Clave InChI |
NMRZRIUGGSTSEY-UHFFFAOYSA-M |
SMILES canónico |
CC(C[N+](C)(C)C)O.C(C#N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


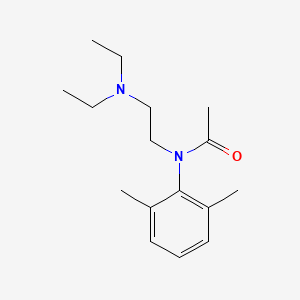


![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
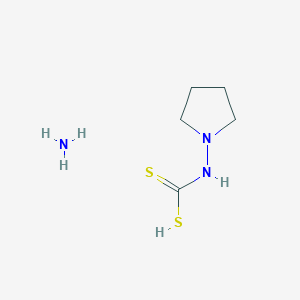
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)


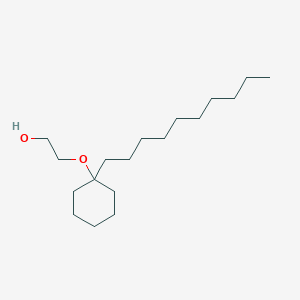

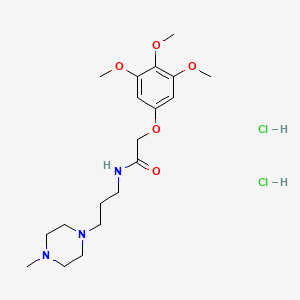
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
